molecular formula C20H21N5O2S B2797640 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 1023537-23-6

2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

Cat. No.: B2797640
CAS No.: 1023537-23-6
M. Wt: 395.48
InChI Key: GZOHPYDBVNZHMQ-UHFFFAOYSA-N
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Description

2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is a synthetic organic compound featuring a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound usually involves multi-step synthetic processes:

  • Formation of the Imidazo[1,2-c]quinazoline Core: : This is typically achieved by cyclization reactions involving appropriate precursor molecules under controlled conditions.

  • Introduction of Cyanomethylsulfanyl Group: : This step often involves the reaction of the imidazo[1,2-c]quinazoline core with a cyanomethyl sulfide source, often using reagents like sodium sulfide and cyanomethyl bromide.

  • Acetamide Formation: : Finally, the cyclohexylacetyl group is introduced through acylation reactions, often employing acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

On an industrial scale, the synthetic routes are optimized for scalability and efficiency, often involving automated synthesis and purification processes. Reagents and reaction conditions are meticulously controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often forming sulfoxides or sulfones.

  • Reduction: : The compound can be reduced at various functional groups, affecting the imidazoquinazoline core or the sulfur moiety.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution at certain positions, allowing for modification of its functional groups.

Common Reagents and Conditions

  • Oxidation: : Often achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.

  • Reduction: : Typically involves reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Conditions vary but can include the use of strong bases or acids, and catalysts like palladium in cross-coupling reactions.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound is utilized in studying reaction mechanisms, especially those involving multi-step synthetic pathways and complex functional group manipulations.

Biology

It may act as a probe in biological systems to investigate enzyme interactions and metabolic pathways.

Medicine

The compound’s structural complexity lends itself to drug development research, particularly for targeting specific protein interactions or enzymatic functions.

Industry

In industrial applications, it is used in material science for developing specialized polymers or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The compound’s mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with active sites, modulating biological pathways or inhibiting enzymatic activity. Detailed mechanistic studies reveal the pathways and intermediates involved in these interactions, highlighting its specificity and potential therapeutic applications.

Comparison with Similar Compounds

Compared to similar compounds, 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide offers unique properties due to its cyanomethylsulfanyl group and complex imidazoquinazoline core. Similar compounds may include:

  • 2-[5-(methylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

  • 2-[5-(ethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

These compounds differ primarily in their sulfur-containing substituents, which alter their chemical and biological properties. The cyanomethylsulfanyl group introduces unique reactivity and binding characteristics, setting it apart from its analogs.

Properties

IUPAC Name

2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c21-10-11-28-20-24-15-9-5-4-8-14(15)18-23-16(19(27)25(18)20)12-17(26)22-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHPYDBVNZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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